molecular formula C25H27NO5 B2654418 3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde CAS No. 1286000-46-1

3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2654418
CAS No.: 1286000-46-1
M. Wt: 421.493
InChI Key: ZPZINUITVAFGJM-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core substituted with a methoxy group at the 3-position and a complex oxoethoxy-pyrrole moiety at the 4-position. The pyrrole ring is further functionalized with a 4-methoxyphenylethyl group and methyl substituents.

Properties

IUPAC Name

3-methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-17-13-22(18(2)26(17)12-11-19-5-8-21(29-3)9-6-19)23(28)16-31-24-10-7-20(15-27)14-25(24)30-4/h5-10,13-15H,11-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZINUITVAFGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)COC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H29N3O4 and features several functional groups that contribute to its biological properties. The structure includes a methoxy group, a pyrrole moiety, and an aldehyde functional group, which may influence its reactivity and interactions with biological targets.

PropertyValue
Molecular Weight429.52 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents
Log P3.45

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

  • Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells.
  • Research Findings : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Mechanism : The inhibition of NF-κB activation has been linked to the anti-inflammatory effects observed with this compound.
  • Case Study : In a study involving RAW 264.7 macrophages, this compound significantly suppressed LPS-induced NO production without inducing cytotoxicity .

Antitumor Activity

Emerging evidence suggests that the compound may possess antitumor properties by inducing apoptosis in cancer cells.

  • Mechanism : It may activate intrinsic apoptotic pathways leading to cell death in tumor cells.
  • Research Findings : In vitro studies have indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of this compound against neurodegenerative diseases.

  • Mechanism : It may protect neuronal cells from apoptosis induced by oxidative stress.
  • Research Findings : Experimental models of neurodegeneration showed reduced neuronal cell death when treated with the compound .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Pyrrole functionalization (as in the target compound) often requires protecting groups and multi-step protocols, whereas morpholine/piperidine analogs are more accessible .
  • Pharmacological Potential: The benzaldehyde group’s electrophilicity may be advantageous in covalent drug design, contrasting with the non-covalent binding of pyridopyrimidines or benzimidazoles .
  • Solubility and Bioavailability : Morpholine and piperidine analogs likely exhibit better aqueous solubility than the highly lipophilic target compound, impacting formulation strategies .

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